
Fenamiphos sulfone
Overview
Description
Fenamiphos sulfone is a chemical transformation product of fenamiphos, an organophosphorus pesticide widely used to control nematodes in agricultural settings. This compound is formed through the oxidation of fenamiphos and its intermediate, fenamiphos sulfoxide. This compound is of significant interest due to its persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fenamiphos sulfone is typically synthesized through the oxidation of fenamiphos. The process involves two main steps:
Oxidation of Fenamiphos to Fenamiphos Sulfoxide: This step is usually carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Further Oxidation to this compound: The sulfoxide is then oxidized to the sulfone using stronger oxidizing agents like sodium periodate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent oxidation. The reaction conditions are optimized to maximize yield and minimize by-products .
Types of Reactions:
Oxidation: As mentioned, this compound is formed through the oxidation of fenamiphos and fenamiphos sulfoxide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, sodium periodate, chromium trioxide.
Hydrolysis Conditions: Aqueous environments with microbial presence.
Major Products Formed:
Fenamiphos Sulfoxide: Intermediate product in the oxidation process.
This compound Phenol: Product of hydrolysis.
Scientific Research Applications
Agricultural Applications
Nematicidal Properties:
Fenamiphos sulfone exhibits nematicidal activity similar to its parent compound, fenamiphos, and its sulfoxide metabolite. Research indicates that FSO2 can effectively reduce nematode populations in soil, contributing to healthier crop yields. Its effectiveness is enhanced when applied in conjunction with fenamiphos, as the degradation of fenamiphos in soil leads to the formation of both FSO and FSO2, which together can exert a cumulative nematicidal effect .
Soil Mobility and Bioavailability:
Studies have shown that this compound has varying degrees of mobility in different soil types. Its bioavailability is influenced by soil pH and organic matter content, which can affect its efficacy as a nematicide. For instance, higher pH soils tend to enhance the degradation of fenamiphos into its metabolites, including FSO2, thereby increasing its availability for nematode control .
Environmental Impact and Biodegradation
Transformation by Microorganisms:
this compound can be transformed by various microbial communities present in the soil. This transformation is crucial for understanding its environmental fate and potential toxicity. Research indicates that certain bacteria can degrade FSO2, reducing its persistence in the environment and mitigating potential ecological risks associated with its use .
Ecotoxicological Studies:
Ecotoxicological assessments have demonstrated that this compound and its transformation products can have varying toxicity levels towards aquatic organisms such as algae. For example, studies show that while FSO2 itself might not exhibit high toxicity at certain concentrations, its phenolic derivatives are more toxic to algae species, which are foundational to aquatic food webs . This highlights the importance of considering transformation products in ecological risk assessments.
Case Studies
Regulatory Considerations
Given the potential risks associated with this compound and its metabolites, regulatory bodies have initiated reviews to assess their safety and environmental impact. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has conducted evaluations focusing on the effects of these compounds on non-target species and groundwater contamination risks .
Mechanism of Action
Fenamiphos sulfone, like its parent compound fenamiphos, acts as an acetylcholinesterase inhibitor. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, which can cause neurotoxicity and potentially fatal outcomes .
Comparison with Similar Compounds
Fenamiphos: The parent compound, used as a nematicide.
Fenamiphos Sulfoxide: An intermediate oxidation product of fenamiphos.
Other Organophosphorus Pesticides: Parathion methyl, chlorpyrifos, dimethoate, and profenfos.
Comparison:
Uniqueness: Fenamiphos sulfone is unique due to its specific formation pathway and persistence in the environment. Unlike some other organophosphorus pesticides, it undergoes a two-step oxidation process, resulting in a stable sulfone product.
Toxicity: this compound shares similar neurotoxic properties with other organophosphorus compounds but is distinguished by its prolonged environmental persistence and potential for bioaccumulation
This compound remains a compound of significant interest due to its environmental impact, toxicological properties, and applications in scientific research.
Biological Activity
Fenamiphos sulfone (FSO₂) is a metabolite of the organophosphorus pesticide fenamiphos, primarily used for controlling nematodes and certain insect pests. Understanding its biological activity is crucial for assessing its environmental impact, toxicity, and potential risks to non-target organisms. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Metabolism
Fenamiphos is a systemic insecticide and nematicide that undergoes metabolic transformation in organisms. The primary metabolic pathways include oxidation to fenamiphos sulfoxide (FSO) and further oxidation to this compound (FSO₂). Studies have shown that both metabolites exhibit varying degrees of biological activity compared to the parent compound.
Biological Activity Overview
1. Enzyme Inhibition:
Fenamiphos and its metabolites are known to inhibit acetylcholinesterase (AChE), an essential enzyme for neurotransmission in both insects and mammals. The inhibition potency varies among the compounds:
Compound | AChE Inhibition Potency (IC₅₀) |
---|---|
Fenamiphos | High |
Fenamiphos Sulfoxide | Moderate |
This compound | Higher than sulfoxide |
Research indicates that this compound exhibits greater AChE inhibition than fenamiphos sulfoxide, suggesting that sulfonation enhances its neurotoxic potential .
2. Toxicity to Aquatic Organisms:
The acute toxicity of fenamiphos and its metabolites has been studied extensively in aquatic organisms, particularly cladocerans like Daphnia carinata. The toxicity ranking observed was:
- Fenamiphos > this compound > Fenamiphos Sulfoxide
In controlled experiments, FSO₂ demonstrated significant toxicity, although it was less toxic than the parent compound. Interestingly, hydrolysis products showed reduced toxicity, indicating potential detoxification pathways in natural water environments .
Case Studies
Case Study 1: Toxicity Assessment in Aquatic Environments
A study assessed the effects of fenamiphos and its metabolites on Daphnia carinata in both culture medium and natural water. The findings revealed that while FSO₂ was toxic, its effects were mitigated in natural settings due to microbial degradation processes. This highlights the importance of environmental conditions in determining the biological impact of pesticides .
Case Study 2: Metabolic Pathways in Mammals
In mammalian studies, fenamiphos was rapidly absorbed and metabolized, with significant excretion of FSO₂ observed within 12-15 hours post-administration. The primary urinary metabolites included FSO₂ phenol and other conjugates, indicating that mammals can effectively process these compounds but still face risks from their neurotoxic effects .
Environmental Impact
This compound's persistence in soil and water raises concerns about its environmental impact. Studies have shown that FSO₂ can leach into groundwater, posing risks to aquatic ecosystems and potentially entering the food chain. Regulatory bodies have flagged these concerns, leading to reviews of fenamiphos usage due to its toxicological profile .
Chemical Reactions Analysis
Oxidation Pathways
Fenamiphos sulfone is primarily formed via sequential oxidation of fenamiphos:
Fenamiphos → Fenamiphos sulfoxide → this compound
This two-step oxidation occurs in both biological systems (e.g., mammalian liver microsomes) and environmental matrices (soil/water) via enzymatic or abiotic mechanisms .
Hydrolysis Reactions
This compound undergoes hydrolysis under alkaline conditions, producing phenolic derivatives:
Mechanism : Cleavage of the phosphoramidate ester bond and sulfone group oxidation .
Photodegradation
Under UV light, this compound demonstrates limited direct photolysis but participates in secondary degradation:
Enzymatic Degradation
Microbial and mammalian enzymes further metabolize this compound:
Mammalian Systems
-
Primary pathway : Hydrolysis to desisopropyl-fenamiphos sulfone (DIFSO₂) and hydroxylated metabolites .
-
Key enzymes : Carboxylesterases and glutathione S-transferases .
Soil Microbes
-
Pseudomonas spp. mineralize this compound via cleavage of the phenyl ring .
-
Rate : Slower degradation compared to fenamiphos sulfoxide (k = 0.005 day⁻¹) .
Stability in Environmental Matrices
Matrix | Half-Life (Days) | Influencing Factors |
---|---|---|
Soil (aerobic) | 106.5 | Organic matter content, pH |
Water (pH 7) | >180 | Light exposure, microbial activity |
Plant tissues | 14–21 | Oxidative enzyme activity |
Comparative Reactivity Table
Reaction Type | Rate Constant (k) | Activation Energy (kJ/mol) |
---|---|---|
Oxidation (S → SO₂) | 0.12 h⁻¹ (soil) | 48.2 |
Alkaline hydrolysis | 1.8 × 10⁻³ L/mol·s | 72.5 |
Photolysis (aqueous) | Negligible | N/A |
Key Research Findings:
-
Soil Mobility : this compound exhibits higher soil adsorption (Kf = 0.33–4.98 mL/g) than fenamiphos sulfoxide, reducing leaching potential .
-
Persistence : The sulfone form resists microbial degradation 3–5× longer than fenamiphos in aerobic soils .
-
Metabolite Toxicity : Retains acetylcholinesterase inhibition activity, though at reduced potency compared to fenamiphos .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting fenamiphos sulfone in environmental or biological samples?
this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS) with electrospray ionization. Key parameters include a retention time of ~3.13 minutes and mass transitions m/z 336.1 → 308.1 and 336.1 → 265.8 for identification . Sample preparation often involves QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction, validated for multiresidue pesticide analysis in complex matrices like soil or plant tissues . Calibration standards should be prepared in methanol at concentrations ≥100 μg/mL, with strict adherence to solvent compatibility to avoid matrix effects .
Q. How does this compound differ from its parent compound (fenamiphos) in terms of environmental persistence?
this compound, a primary oxidative metabolite of fenamiphos, exhibits higher persistence in soil due to its resistance to microbial degradation. Studies using sandy soils show its half-life exceeds 100 days under aerobic conditions, compared to 10–30 days for fenamiphos. This stability necessitates long-term monitoring in agricultural fields with repeated pesticide applications . Analytical confirmation requires distinguishing it from fenamiphos sulfoxide (another metabolite) via retention time shifts (e.g., 3.13 min for sulfone vs. 2.97 min for sulfoxide in LC/MS/MS) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s sorption behavior in different soil types?
Discrepancies in sorption coefficients (Koc) arise from variations in soil organic carbon content and pH. For instance, Oliver et al. (2003) reported Koc values ranging from 32–145 mL/g depending on soil composition. To address contradictions:
- Conduct batch equilibrium experiments using OECD Guideline 106, ensuring soil pre-treatment (e.g., sterilization) to isolate abiotic vs. biotic degradation pathways.
- Normalize data using soil-specific organic carbon content and validate with isotopic labeling (e.g., <sup>14</sup>C-fenamiphos sulfone) to track metabolite distribution .
Q. What experimental designs are optimal for assessing this compound’s inhibitory effects on acetylcholinesterase (AChE) in vitro?
Use Ellman’s spectrophotometric assay with the following modifications:
- Prepare AChE enzyme (e.g., electric eel source) in 0.1 M phosphate buffer (pH 8.0).
- Pre-incubate this compound (1–100 μM) with AChE for 15–30 minutes before adding substrate (acetylthiocholine iodide).
- Measure inhibition kinetics at 412 nm, accounting for non-enzymatic hydrolysis. Note that this compound’s IC50 is ~10-fold lower than fenamiphos due to enhanced cholinesterase binding affinity .
Q. How should researchers address chromatographic co-elution issues when analyzing this compound alongside structurally similar pesticides?
Co-elution can be mitigated by:
- Optimizing mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) to enhance peak separation.
- Employing high-resolution mass spectrometry (HRMS) with a mass accuracy ≤5 ppm to differentiate isobaric interferences. For example, this compound ([M+H]<sup>+</sup> = 336.1029) can be distinguished from aldicarb sulfone ([M+H]<sup>+</sup> = 223.0747) using exact mass measurements .
Q. Methodological Considerations
Q. What quality control measures are critical for this compound analysis in regulatory studies?
- Include procedural blanks to detect contamination during extraction.
- Spike recovery tests (70–120%) at 0.01–1.0 mg/kg levels to validate method accuracy.
- Use deuterated internal standards (e.g., fenamiphos-d10 sulfone) to correct for matrix effects in LC/MS/MS .
Q. How can researchers design longitudinal studies to track this compound degradation in field conditions?
- Deploy soil cores at 0–30 cm depth, sampling at 0, 30, 90, and 180 days post-application.
- Analyze for sulfone/sulfoxide ratios to assess oxidation kinetics.
- Monitor groundwater using passive samplers (e.g., POCIS) to detect leaching potential, particularly in high-rainfall regions .
Q. Data Interpretation and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in ecotoxicology?
Use nonlinear regression models (e.g., log-logistic curves) to estimate LC50/EC50 values. For sublethal effects (e.g., reproduction inhibition in nematodes), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report p-values with Bonferroni correction for multiple comparisons .
Q. How should conflicting data on this compound’s photolytic degradation be reconciled?
Discrepancies may stem from UV light intensity or solvent selection. Replicate experiments using standardized UV reactors (e.g., Merck Millipore setup) and control for solvent quenching effects by comparing degradation rates in water vs. acetonitrile .
Properties
IUPAC Name |
N-[ethoxy-(3-methyl-4-methylsulfonylphenoxy)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO5PS/c1-6-18-20(15,14-10(2)3)19-12-7-8-13(11(4)9-12)21(5,16)17/h7-10H,6H2,1-5H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNYJXIBJFXIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037547 | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31972-44-8 | |
Record name | Fenamiphos sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031972448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenamiphos sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3037547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenamiphos sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENAMIPHOS SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77I51XA8L2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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